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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)succinic acid

Cat. No.: B1584342 Get Quote

Aryl-substituted succinic acids are a privileged structural motif in medicinal chemistry. The

combination of a lipophilic aromatic ring, a chiral center, and two carboxylic acid moieties

provides a versatile framework for interacting with biological targets. The carboxylic acid groups

can engage in hydrogen bonding or ionic interactions within enzyme active sites or receptor

binding pockets, while the aromatic substituent allows for fine-tuning of properties such as

potency, selectivity, and pharmacokinetics through modification.

2-(4-Methoxyphenyl)succinic acid, also known as p-anisylsuccinic acid, is a prominent

member of this class. The presence of the 4-methoxy group enhances its reactivity and

solubility compared to its unsubstituted phenyl analogue.[1] It serves as a crucial intermediate

in the synthesis of complex molecules, most notably in the development of anti-inflammatory

and analgesic drugs.[1][2] Understanding its synthesis, stereochemistry, and reactivity is

therefore essential for scientists leveraging this scaffold for new chemical entity (NCE)

development.

Physicochemical and Structural Properties
A summary of the key computed and reported properties of 2-(4-Methoxyphenyl)succinic
acid is provided below. These properties are essential for planning reactions, purification, and

formulation.
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Property Value Source

CAS Number 6331-59-5 N/A

Molecular Formula C₁₁H₁₂O₅ [3]

Molecular Weight 224.21 g/mol [3]

IUPAC Name

2-(4-

methoxyphenyl)butanedioic

acid

[2]

Appearance White to off-white solid (typical) N/A

Boiling Point
355.9 °C at 760 mmHg

(Predicted)
N/A

Density 1.324 g/cm³ (Predicted) N/A

XLogP3 0.9 (Predicted) N/A

SMILES
COC1=CC=C(C=C1)C(CC(=O

)O)C(=O)O
[2]

InChIKey
SPOXAJHVFXSERN-

UHFFFAOYSA-N
[2]

Synthesis: The Stobbe Condensation
The most reliable and widely applied method for synthesizing 2-arylsuccinic acids is the Stobbe

condensation.[4] This reaction forms a carbon-carbon bond between a carbonyl compound (in

this case, 4-methoxybenzaldehyde) and a dialkyl succinate, driven by a strong base.[5]

Reaction Mechanism
The Stobbe condensation is distinct from other carbonyl condensations like the Claisen or Aldol

reactions. Its mechanism proceeds through a crucial γ-lactone intermediate, which ensures the

reaction is generally irreversible and high-yielding.[6]

The key steps are:
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Enolate Formation: A strong base, such as potassium tert-butoxide (t-BuOK), abstracts an α-

proton from diethyl succinate to form a nucleophilic enolate.

Aldol-type Addition: The enolate attacks the electrophilic carbonyl carbon of 4-

methoxybenzaldehyde.

Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization,

attacking one of the ester carbonyls to form a five-membered γ-lactone ring and displacing

an ethoxide ion. This step is the hallmark of the Stobbe mechanism.

Ring Opening: The displaced ethoxide (or another base molecule) abstracts the proton alpha

to the remaining ester group. The subsequent electronic rearrangement opens the lactone

ring to form a stable carboxylate salt of an alkylidene succinic acid half-ester.

Hydrolysis & Reduction: The initial product is an unsaturated half-ester. Subsequent

saponification (hydrolysis) with aqueous base followed by acidification yields the unsaturated

diacid. This intermediate is then typically reduced (e.g., via catalytic hydrogenation) to afford

the final saturated product, 2-(4-Methoxyphenyl)succinic acid.

Figure 1: Stobbe Condensation Mechanism
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Caption: Figure 1: Stobbe Condensation Mechanism

Experimental Protocol
A detailed, two-step protocol for the synthesis of 2-(4-Methoxyphenyl)succinic acid is

provided in the Protocols section at the end of this document.
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Spectroscopic and Analytical Characterization
Proper characterization is critical to confirm the identity and purity of the synthesized

compound. While a dedicated public spectral database for this specific molecule is not readily

available, its expected spectral features can be reliably predicted based on its structure and

data from analogous compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation.

Key expected signals include:

Aromatic Protons: A characteristic AA'BB' (or two distinct doublets) pattern between δ 6.8-

7.3 ppm, integrating to 4H. The protons ortho to the methoxy group will be upfield

compared to those ortho to the succinic acid moiety.

Methine Proton (-CH): A triplet or doublet of doublets around δ 3.8-4.2 ppm (1H), coupled

to the adjacent methylene protons.

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.7-3.8 ppm, integrating to

3H.

Methylene Protons (-CH₂): Two diastereotopic protons that will appear as a complex

multiplet (or two distinct doublets of doublets) between δ 2.6-3.0 ppm (2H).

Carboxylic Acid Protons (-COOH): Two broad singlets, typically above δ 10 ppm, which

may be exchangeable with D₂O.

¹³C NMR: The carbon spectrum complements the ¹H NMR data.

Carboxyl Carbons: Two signals in the δ 170-180 ppm range.

Aromatic Carbons: Six signals in the δ 114-160 ppm range. The carbon bearing the

methoxy group (C-O) will be the most downfield (around δ 158-160 ppm).

Methoxy Carbon: A signal around δ 55 ppm.

Methine Carbon: A signal around δ 45-50 ppm.
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Methylene Carbon: A signal around δ 35-40 ppm.

Expected ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (δ, ppm)

C=O (Carboxylic Acids) 170 - 180

C-O (Aromatic) 158 - 160

C-H (Aromatic) 114 - 130

C-C (Aromatic, Quaternary) 130 - 135

-OCH₃ ~55

-CH (Chiral Center) 45 - 50

-CH₂- 35 - 40

High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the purity of 2-(4-
Methoxyphenyl)succinic acid. A typical analysis uses a C18 column with a mobile phase

consisting of an acidified water/acetonitrile or water/methanol gradient. The methoxyphenyl

group provides a strong chromophore for UV detection, typically at 254 nm or 280 nm. A

detailed analytical HPLC protocol is available in the Protocols section.

Chirality and Enantioselective Separation
2-(4-Methoxyphenyl)succinic acid possesses a stereogenic center at the C2 position of the

succinic acid backbone. Consequently, it exists as a pair of enantiomers, (R)- and (S)-2-(4-
Methoxyphenyl)succinic acid. In drug development, it is crucial to separate and evaluate

individual enantiomers, as they often exhibit different pharmacological and toxicological

profiles.

Strategies for Enantiomeric Resolution
The synthesis described above produces a racemic mixture. Resolution into individual

enantiomers can be achieved through two primary strategies.
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Figure 2: Chiral Resolution Workflow
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Caption: Figure 2: Chiral Resolution Workflow

Preparative Chiral HPLC: This is a direct and highly effective method. The racemic mixture is

injected onto a column containing a chiral stationary phase (CSP). Polysaccharide-based
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CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are particularly effective for resolving acidic

compounds like this one.[9] The enantiomers interact differently with the CSP, leading to

different retention times and allowing for their separation and collection.

Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic

acid with a single enantiomer of a chiral base (a resolving agent), such as (R)- or (S)-1-

phenylethylamine.[10] This reaction forms a pair of diastereomeric salts ((R)-acid/(R)-base

and (S)-acid/(R)-base). Diastereomers have different physical properties, including solubility,

allowing them to be separated by fractional crystallization. Once a pure diastereomeric salt is

isolated, the chiral base is removed by acidification, yielding the enantiomerically pure acid.

[10]

Applications in Research and Drug Development
The primary value of 2-(4-Methoxyphenyl)succinic acid lies in its role as a versatile synthetic

precursor.[2] Its structure is embedded within several biologically active molecules.

Scaffold for Anti-Inflammatory Agents
Many potent NSAIDs are arylalkanoic acids (e.g., Ibuprofen, Naproxen). The 2-arylsuccinic

acid structure can be considered a dicarboxylic analogue of these drugs. The two carboxylic

acid groups provide additional points for modification or interaction with target enzymes like

cyclooxygenases (COX-1 and COX-2).[11] Derivatives of this scaffold have been explored for

their potential to inhibit inflammatory mediators.[12][13] For example, one of the carboxylic acid

groups can be converted into an amide or ester, while the other is maintained for target

binding, creating a diverse library of potential drug candidates.

Use in Metabolic and Biochemical Research
Succinic acid is a key intermediate in the citric acid cycle (TCA cycle).[14] Substituted succinic

acids can be used as chemical probes to study the enzymes involved in this pathway or as

adjuvants that affect bacterial metabolism.[14] While the direct biological activity of 2-(4-
Methoxyphenyl)succinic acid is not extensively documented, its structural similarity to

metabolic intermediates makes it a candidate for investigating metabolic pathway modulation.

[15]

Detailed Experimental Protocols
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Protocol 1: Synthesis via Stobbe Condensation
Part A: Condensation and Hydrolysis

Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and

a nitrogen inlet.

Reagents: Add 150 mL of anhydrous tert-butanol to the flask. Carefully add potassium metal

(4.3 g, 0.11 mol) in small pieces to generate potassium tert-butoxide in situ.

Enolate Formation: To the warm solution of potassium tert-butoxide, add a mixture of 4-

methoxybenzaldehyde (13.6 g, 0.10 mol) and diethyl succinate (21.0 g, 0.12 mol) dropwise

over 30 minutes with stirring.

Reaction: After the addition is complete, heat the mixture to a gentle reflux for 1 hour. A thick

precipitate will form.

Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Add 100 mL of

water and 10 g of potassium hydroxide. Reflux the mixture for an additional 2 hours to

hydrolyze the ester groups.

Workup: Cool the mixture and transfer it to a separatory funnel. Wash with 50 mL of diethyl

ether to remove any non-acidic impurities; discard the ether layer.

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition

of concentrated hydrochloric acid. The unsaturated diacid will precipitate.

Isolation: Collect the crude solid by vacuum filtration, wash with cold water, and dry.

Part B: Catalytic Hydrogenation

Setup: Place the crude unsaturated diacid from Part A into a 500 mL hydrogenation flask (or

a suitable pressure vessel). Add 200 mL of ethanol.

Catalyst: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the

system with hydrogen gas, then pressurize to 50 psi (approx. 3.4 atm). Shake or stir the
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reaction at room temperature until hydrogen uptake ceases (typically 4-8 hours).

Filtration: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction

mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional

ethanol.

Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary

evaporation). The resulting crude solid is 2-(4-Methoxyphenyl)succinic acid. Recrystallize

from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain the pure

product.

Protocol 2: Purity Analysis by Reversed-Phase HPLC
Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 water/acetonitrile.

Safety and Handling
2-(4-Methoxyphenyl)succinic acid should be handled in a well-ventilated area, preferably a

fume hood. It is classified as an irritant that can cause skin irritation and serious eye damage.

[N/A] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust. Store in a

cool, dry place away from incompatible materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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